Quinoxalin-5-amine
Overview
Description
Quinoxalin-5-amine is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of a quinoxaline ring with an amine group attached at the fifth position, making it a versatile compound for chemical modifications and applications.
Mechanism of Action
Target of Action
Quinoxalin-5-amine, a nitrogen-containing heterocyclic compound, has been found to have various targets, receptors, or microorganisms . .
Mode of Action
It’s known that quinoxaline derivatives can undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants, leading to biheterocyclic systems . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoxaline derivatives have been reported to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
One quinoxaline derivative, 5,5′-(6,7-dimethyl quinoxaline-2,3-diyl)bis(thiazol-2-amine), showed potency against bace-1 inhibitor with an ic50 value of 3 ± 007 µM and inhibition against carrageenan and formalin-induced rat paw edema showed 69 ± 045% (acute) and 55 ± 07% (chronic) respectively . This suggests that this compound may have similar effects.
Action Environment
It’s known that the synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles , suggesting that the synthesis environment may play a role in the properties of the resulting compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxalin-5-amine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by amination at the fifth position. This reaction typically occurs under acidic or basic conditions, with the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred method due to its cost-effectiveness and reduced toxicity . The process involves the use of environmentally benign solvents and reagents, ensuring sustainable production.
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
Quinoxalin-5-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Quinoxaline
- Quinazoline
- Cinnoline
Quinoxalin-5-amine stands out for its versatility and wide range of applications in various fields, making it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
quinoxalin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAYZFAHJFPOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168002 | |
Record name | Quinoxaline, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16566-20-4 | |
Record name | 5-Quinoxalinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16566-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoxaline, 5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016566204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key photophysical properties of the synthesized 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold that make it suitable for live cell imaging?
A1: The synthesized 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]this compound scaffold (compound 4 in the paper) exhibits several favorable photophysical properties:
- Visible Emission: It emits light in the visible range (λem ∼ 517–540 nm) [], making it suitable for conventional fluorescence microscopy.
- Large Stokes Shift: It possesses a large Stokes shift (5005–6378 cm−1 in ethanol) [], minimizing self-quenching and improving signal-to-noise ratio in imaging.
- Live Cell Compatibility: The study demonstrated its ability to image live HepG2 cells at nanomolar concentrations [], suggesting low cytotoxicity and potential for biological applications.
Q2: What is unique about the synthetic route used to obtain the 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]this compound scaffold?
A2: The synthesis involves a reaction between di-tert-butyl but-2-ynedioate and a quinoxaline molecule containing a dimethyl amine side tail. The researchers highlight that the mechanism proceeds through an sp3 C–N bond cleavage, a relatively uncommon occurrence in organic synthesis []. This unusual pathway contributes to the novelty of the synthetic route.
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